An In-depth Technical Guide to Ethyl 2-((4-chlorophenoxy)methyl)benzoate: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to Ethyl 2-((4-chlorophenoxy)methyl)benzoate: Synthesis, Properties, and Potential Applications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Ethyl 2-((4-chlorophenoxy)methyl)benzoate, a molecule of interest in the landscape of medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages established synthetic methodologies and structure-activity relationships derived from closely related analogues. The insights herein are designed to equip researchers with a robust foundational understanding for future exploration and application development.
Introduction and Chemical Identity
Ethyl 2-((4-chlorophenoxy)methyl)benzoate is an aromatic ether and ester. Its structure is characterized by a central benzoic acid scaffold, with an ethyl ester at the carboxyl group and a (4-chlorophenoxy)methyl substituent at the ortho-position. This unique arrangement of a flexible ether linkage and substituted aromatic rings presents a versatile platform for fine-tuning its physicochemical and biological properties. Benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] The phenoxymethylbenzoic acid moiety, in particular, has been explored for various applications, including as a scaffold for antimicrobial agents.[2][3]
Physicochemical Properties
| Property | Predicted Value/Range | Notes |
| Molecular Formula | C₁₆H₁₅ClO₃ | - |
| Molecular Weight | 290.74 g/mol | - |
| Appearance | White to off-white solid or viscous oil | Based on similar benzoic acid esters.[6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone); poorly soluble in water. | The hydrophobic aromatic rings and the ester group suggest low aqueous solubility.[6] |
| Boiling Point | > 300 °C (estimated) | Predicted based on related aromatic esters.[4] |
| Melting Point | 50 - 80 °C (estimated) | Highly dependent on crystalline form. |
| LogP (Octanol/Water) | ~4.0 - 4.5 (estimated) | Calculated based on the contributions of the molecular fragments. |
Synthesis and Purification
The most logical and widely applicable method for the synthesis of Ethyl 2-((4-chlorophenoxy)methyl)benzoate is the Williamson ether synthesis.[1][7][8][9] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide on an alkyl halide.[8][9] The proposed synthetic pathway involves two main steps: the preparation of the key electrophile, ethyl 2-(bromomethyl)benzoate, followed by the etherification reaction with 4-chlorophenol.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of Ethyl 2-((4-chlorophenoxy)methyl)benzoate.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(bromomethyl)benzoate
This procedure is adapted from standard radical bromination methods of benzylic positions.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-methylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
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Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
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Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 2-((4-chlorophenoxy)methyl)benzoate
This protocol is based on the Williamson ether synthesis of related phenoxymethylbenzoic acid derivatives.[1][10]
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Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Formation of Phenoxide: Add a base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents) or sodium hydride (NaH, 1.1 equivalents) to the solution and stir at room temperature for 30 minutes to an hour to form the potassium or sodium salt of 4-chlorophenol.
-
Addition of Electrophile: Add a solution of ethyl 2-(bromomethyl)benzoate (1 equivalent) in the same solvent to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and stir for several hours until the reaction is complete, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Potential Biological Activities and Applications
While specific biological data for Ethyl 2-((4-chlorophenoxy)methyl)benzoate is not available, the broader class of benzoic acid derivatives exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[11] The biological efficacy of these compounds is significantly influenced by the nature and position of substituents on the aromatic ring.[11]
Antimicrobial Activity
Derivatives of 2-((phenoxy)methyl)benzoic acid have been synthesized and evaluated for their antimicrobial properties. For instance, thioureide derivatives of 2-((4-ethylphenoxy)methyl)benzoic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][3] The presence of a halogen, such as the chloro group in the target molecule, is a common feature in many antimicrobial compounds and could potentially enhance its activity.[12]
Anti-inflammatory and Analgesic Potential
Benzoic acid derivatives, such as salicylic acid and its analogues, are well-known for their anti-inflammatory and analgesic properties. The structural similarity of Ethyl 2-((4-chlorophenoxy)methyl)benzoate to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it could be investigated for similar activities. For example, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid has been identified as a potential analgesic compound.[13]
Applications in Agrochemicals
The phenoxyacetic acid and phenoxybenzoic acid scaffolds are present in some herbicides and pesticides. For instance, 4-[(2,4-dichlorophenoxy)methyl]benzoic acid is a known chemical intermediate.[14] This suggests that Ethyl 2-((4-chlorophenoxy)methyl)benzoate could be explored as a building block or a candidate molecule in the development of new agrochemicals.
Logical Relationships in Structure-Activity
The biological activity of this class of compounds can be rationalized by considering the contributions of its structural components.
Caption: Key structural features influencing the properties of Ethyl 2-((4-chlorophenoxy)methyl)benzoate.
Conclusion
Ethyl 2-((4-chlorophenoxy)methyl)benzoate is a compound with significant potential for further investigation in drug discovery and materials science. While direct experimental data is limited, this guide provides a solid foundation based on established chemical principles and data from closely related analogues. The proposed synthetic route via Williamson ether synthesis is robust and adaptable. The predicted physicochemical properties and potential biological activities, particularly in the antimicrobial and anti-inflammatory domains, warrant further experimental validation. This document serves as a starting point for researchers to design and execute studies aimed at unlocking the full potential of this versatile molecule.
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Hadinugroho, W. A. S., et al. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Scientific Reports, 14(1), 21183. Retrieved from [Link]
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Nitescu, G. M., et al. (2011). Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. Chemical Papers, 65(1), 60-69. Retrieved from [Link]
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